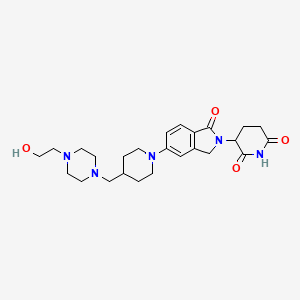
E3 Ligase Ligand-linker Conjugate 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 3 is a synthetic compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 3 involves several steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. The synthetic routes typically involve:
Activation of the E3 Ligase Ligand: The ligand is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Linker Attachment: The activated ligand is then reacted with a linker molecule, often a polyethylene glycol (PEG) derivative, under mild conditions to form the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the activation and conjugation reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 3 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of target proteins, facilitated by the formation of a ternary complex with the E3 ligase and the target protein.
Hydrolysis: The conjugate can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the linker
Common Reagents and Conditions
Ubiquitination: Requires the presence of ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and ATP.
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions
Major Products
The major products formed from these reactions include ubiquitinated target proteins and, in the case of hydrolysis, the cleaved linker and ligand .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 3 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of specific proteins.
Medicine: Potential therapeutic applications in treating diseases such as cancer by targeting and degrading oncogenic proteins.
Industry: Used in the production of PROTAC-based drugs and research tools
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 3 exerts its effects through the ubiquitin-proteasome system. The mechanism involves:
Ternary Complex Formation: The conjugate binds to both the E3 ligase and the target protein, forming a ternary complex.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.
Proteasomal Degradation: The ubiquitinated target protein is recognized and degraded by the 26S proteasome
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 3 can be compared with other similar compounds, such as:
Cereblon Ligand-linker Conjugates: These conjugates use cereblon as the E3 ligase ligand and are commonly used in PROTACs.
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: These conjugates use VHL as the E3 ligase ligand and are also widely used in PROTAC technology
Uniqueness
This compound is unique due to its specific ligand and linker combination, which provides distinct binding affinities and degradation efficiencies compared to other conjugates .
Properties
Molecular Formula |
C25H35N5O4 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
3-[6-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]piperidin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H35N5O4/c31-14-13-27-9-11-28(12-10-27)16-18-5-7-29(8-6-18)20-1-2-21-19(15-20)17-30(25(21)34)22-3-4-23(32)26-24(22)33/h1-2,15,18,22,31H,3-14,16-17H2,(H,26,32,33) |
InChI Key |
UKINKXYDZDBEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(CC4)CN5CCN(CC5)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B12365765.png)

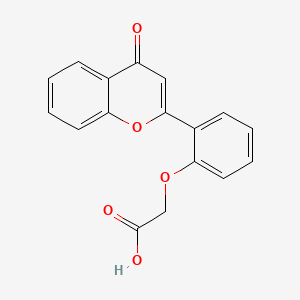
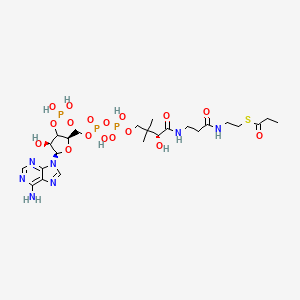

![N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide](/img/structure/B12365801.png)
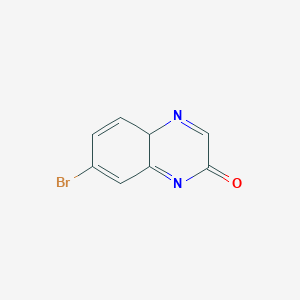
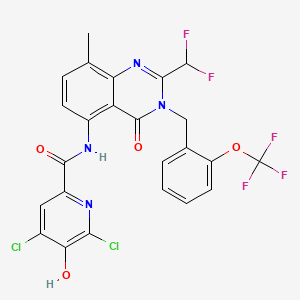
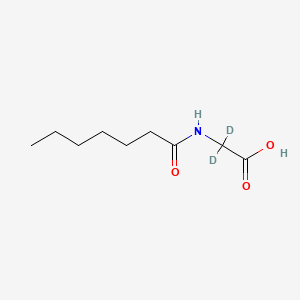
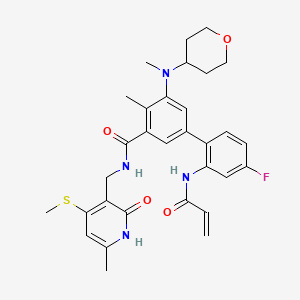
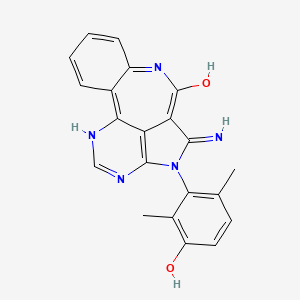

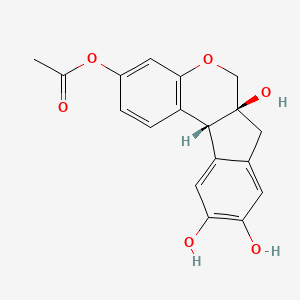
![2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365855.png)
